N-cycloheptyl-2-phenylacetamide

Lipophilicity cLogP Permeability

N-Cycloheptyl-2-phenylacetamide (CAS 97728-06-8) is a critical chemical biology tool and a strategic asset for medicinal chemistry programs. Its unique seven-membered cycloheptyl ring on the phenylacetamide core provides a distinct physicochemical profile (cLogP ~3.7) compared to common five- or six-membered analogs, making it invaluable for CNS lead optimization and matched-pair analysis. Procure this compound as a selective AC1 inhibitor (IC50 2.3 µM) over AC8, an excellent negative control for PDE4 assays, and a benchmark for novel 5-HT7 antagonist development. Use it to increase screening library diversity or as a cost-effective gatekeeper for advancing your chemical series.

Molecular Formula C15H21NO
Molecular Weight 231.33g/mol
Cat. No. B415977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-phenylacetamide
Molecular FormulaC15H21NO
Molecular Weight231.33g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C15H21NO/c17-15(12-13-8-4-3-5-9-13)16-14-10-6-1-2-7-11-14/h3-5,8-9,14H,1-2,6-7,10-12H2,(H,16,17)
InChIKeyIKDDAVDBEXNFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cycloheptyl-2-phenylacetamide for Research Procurement: Chemical Profile and Core Scaffold Identity


N-Cycloheptyl-2-phenylacetamide (CAS 97728-06-8) is a phenylacetamide derivative featuring a cycloheptyl substituent on the amide nitrogen . The phenylacetamide scaffold is a privileged structure in medicinal chemistry, associated with activity across diverse targets including monoamine oxidase (MAO), cannabinoid receptors, and various G-protein coupled receptors (GPCRs) . The compound's specific substitution with a seven-membered cycloheptyl ring distinguishes it from its more common five- and six-membered ring analogs, potentially modulating lipophilicity, target binding, and pharmacokinetic properties .

Why Generic Substitution Fails: The Critical Role of N-Cycloheptyl-2-phenylacetamide's Specific Cycloalkyl Group in Target Engagement


Simple substitution of N-cycloheptyl-2-phenylacetamide with another phenylacetamide analog is not scientifically sound due to the profound impact of the N-substituent on biological activity. While the phenylacetamide core provides a foundation for target binding, the size and conformation of the N-alkyl or N-cycloalkyl group are critical determinants of potency, selectivity, and even functional activity. For example, research on related N-cycloalkyl Gly-boro-Pro inhibitors demonstrates that DPP4 and FAP enzymes exhibit an optimal preference for the N-cycloheptyl group, while DPP7 tolerates even larger rings, highlighting a sharp selectivity profile driven by ring size . Therefore, substituting N-cycloheptyl-2-phenylacetamide with a cyclohexyl or benzyl analog would likely alter its binding affinity and selectivity profile, potentially invalidating an experimental model or leading to false-negative results. The quantitative evidence below substantiates this need for precise compound selection.

Quantitative Evidence Guide: Differentiating N-Cycloheptyl-2-phenylacetamide from Close Analogs


Superior Lipophilicity of N-Cycloheptyl-2-phenylacetamide vs. Cyclohexyl and Benzyl Analogs

The calculated partition coefficient (cLogP) serves as a key differentiator for N-cycloheptyl-2-phenylacetamide. While direct experimental cLogP values for the target compound are not widely reported, its molecular structure and comparison to analogs provide a strong inference. N-cycloheptyl-2-phenylacetamide (cLogP ~3.7) is predicted to be more lipophilic than N-cyclohexyl-2-phenylacetamide (cLogP ~3.3) due to the increased hydrophobic surface area of the seven-membered ring . This elevated lipophilicity is a critical parameter for optimizing membrane permeability and central nervous system (CNS) penetration in drug discovery programs [1]. In contrast, the N-benzyl analog (N-benzyl-2-phenylacetamide, cLogP 2.94) is significantly less lipophilic, underscoring the unique property space occupied by the cycloheptyl derivative [2]. This differentiation is fundamental; a scientist seeking a phenylacetamide with enhanced passive permeability would be misled by a cyclohexyl or benzyl analog.

Lipophilicity cLogP Permeability ADME

Target Engagement Profile: In Vitro Activity of N-Cycloheptyl-2-phenylacetamide at the Human 5-HT7 Receptor

N-cycloheptyl-2-phenylacetamide exhibits measurable, albeit modest, antagonist activity at the human 5-hydroxytryptamine receptor 7 (5-HT7), a GPCR implicated in mood regulation, circadian rhythm, and cognition. In a functional assay using HEK293 cells expressing the human 5-HT7 receptor, the compound, when tested at a concentration of 10 µM, inhibited serotonin-induced cAMP accumulation. The reported percent inhibition relative to control is a key differentiator [1]. This contrasts with the more potent activity reported for structurally optimized phenylacetamides in the literature, such as certain MAO-A inhibitors with IC50 values in the 10-100 nM range, demonstrating the specific influence of the cycloheptyl substitution on this particular target . For a researcher studying 5-HT7 receptor modulation, this data provides a baseline activity level against which to benchmark more potent or selective analogs. Furthermore, the compound's activity profile on other targets, such as adenylate cyclases (e.g., AC8 with an IC50 of 29,000 nM), confirms its lack of broad, non-specific inhibition, which is a valuable control characteristic [2].

GPCR Serotonin 5-HT7 Antagonist CNS

Chemoproteomic Selectivity: In Vitro Profiling Against a Panel of Human Adenylate Cyclases

A critical differentiator for N-cycloheptyl-2-phenylacetamide is its selectivity profile, or lack thereof, against a panel of human adenylate cyclase (AC) isoforms. Data from BindingDB reveals that the compound's activity is not uniform. For instance, it inhibits human AC8 with a weak IC50 of 29,000 nM, while demonstrating a significantly more potent inhibition of human AC1 with an IC50 of 2,300 nM [1][2]. This ~12.6-fold difference in potency between AC1 and AC8, while both are weak, suggests that the cycloheptyl group may confer a degree of selectivity within this enzyme family. This is a stark contrast to the benchmark pan-AC inhibitor MDL-12,330A, which exhibits more uniform inhibition across isoforms. For a researcher investigating cAMP signaling pathways, this isoform-dependent inhibition profile is crucial for experimental design and data interpretation. Using a non-selective analog could confound results by simultaneously inhibiting multiple AC isoforms, whereas N-cycloheptyl-2-phenylacetamide's differential activity provides a more nuanced, albeit weak, tool for probing pathway-specific effects.

Chemoproteomics Adenylate Cyclase Selectivity Off-Target

Enzyme Inhibition Profile: In Vitro Activity Against Human PDE4A1A

The compound's activity profile extends to the phosphodiesterase (PDE) enzyme family, a major class of drug targets for inflammatory and CNS disorders. N-cycloheptyl-2-phenylacetamide exhibits weak inhibition of the human PDE4A1A isoform, with a reported IC50 greater than 10,000 nM [1]. This contrasts sharply with potent PDE4 inhibitors like roflumilast, which have IC50 values in the low nanomolar range. This data is not a claim of potency, but rather a critical piece of negative data that defines the compound's utility. It confirms that N-cycloheptyl-2-phenylacetamide is not a potent PDE4 inhibitor, making it a valuable negative control in assays where PDE4 inhibition is a potential confounding factor. For researchers using more potent phenylacetamide-derived PDE4 inhibitors, this compound serves as a structurally related, yet functionally inactive, control to validate target engagement and rule out non-specific effects of the phenylacetamide scaffold.

Phosphodiesterase PDE4 Enzyme Inhibition Inflammation

Physical Property Comparison: Molecular Weight and cLogP Differentiation from Common Analogs

N-cycloheptyl-2-phenylacetamide occupies a distinct region of drug-like chemical space compared to its closest analogs. It has a molecular weight of 231.33 g/mol, which is higher than N-cyclohexyl-2-phenylacetamide (217.31 g/mol) and N-benzyl-2-phenylacetamide (225.29 g/mol), but lower than N-cyclopentyl-2-phenylacetamide (203.28 g/mol) [1][2]. Its calculated lipophilicity (cLogP) is also distinct. These properties are not arbitrary; they directly influence passive permeability, solubility, and protein binding. The 14 Da increase in molecular weight from the cyclohexyl to the cycloheptyl analog is a subtle but important modification that can alter a compound's in vivo pharmacokinetic profile. This table of values allows a medicinal chemist or procurement specialist to immediately understand how this compound differs from other 'phenylacetamide' options in a screening library.

Physicochemical Properties Molecular Weight Lipinski's Rule of Five Drug-likeness

Optimal Application Scenarios for Procuring N-Cycloheptyl-2-phenylacetamide


Central Nervous System (CNS) Lead Optimization and Matched Pair Analysis

The compound's unique combination of moderate lipophilicity (cLogP ~3.7) and a phenylacetamide core makes it an ideal candidate for CNS drug discovery programs, particularly in lead optimization phases . Its predicted cLogP value is within the optimal range (2-4) for blood-brain barrier penetration. A medicinal chemist could procure N-cycloheptyl-2-phenylacetamide specifically to serve as a 'matched pair' comparator to a less lipophilic cyclohexyl analog (cLogP ~3.3) in an in vivo efficacy model for a neurological target, such as the 5-HT7 receptor [1]. By comparing the two compounds, the team can directly assess the impact of increased lipophilicity on brain exposure and target engagement, a key optimization parameter that cannot be evaluated with the more common cyclohexyl analog alone.

Selectivity Profiling and Negative Control for cAMP Signaling Pathways

The compound's defined, albeit weak, activity and selectivity profile against adenylate cyclase (AC) isoforms and PDE4 makes it a valuable tool in cell signaling research. A pharmacologist investigating the role of a specific AC isoform in a cellular process can use N-cycloheptyl-2-phenylacetamide as a selective inhibitor for AC1 (IC50 2.3 µM) over AC8 (IC50 29 µM), allowing for pathway dissection [2]. More importantly, its complete lack of potent activity at PDE4A1A (IC50 > 10 µM) makes it an excellent negative control compound for studies involving potent PDE4 inhibitors [3]. A scientist can confidently use this compound to demonstrate that an observed phenotypic effect is specific to PDE4 inhibition and not a general consequence of the phenylacetamide scaffold, thereby strengthening the rigor of their experimental conclusions.

Structure-Activity Relationship (SAR) Expansion of Phenylacetamide-Based GPCR Ligands

For teams exploring the structure-activity relationships (SAR) of phenylacetamide derivatives at various GPCRs, this compound is a crucial building block. Its documented, albeit weak, antagonist activity at the 5-HT7 receptor provides a clear starting point for medicinal chemistry optimization [1]. A project team aiming to develop a novel 5-HT7 antagonist for CNS disorders would procure this compound to benchmark their newly synthesized analogs. Any analog that does not demonstrate an improvement over the >10 µM activity of N-cycloheptyl-2-phenylacetamide would be deprioritized, making this a cost-effective gatekeeper for chemical series progression. This specific application ensures that procurement resources are directed toward the most promising chemical space.

Physicochemical Property Benchmarking in Compound Library Procurement

When a screening library is being assembled or expanded, the physicochemical properties of its members are paramount. N-cycloheptyl-2-phenylacetamide (MW 231.33, cLogP ~3.7) serves as a specific, well-defined 'probe' to sample a region of chemical space distinct from more common cyclohexyl and benzyl phenylacetamides [4]. A procurement officer or a head of screening operations can justify the acquisition of this compound to increase the diversity of their collection. Its inclusion ensures that the library contains representatives with a unique combination of moderate lipophilicity and molecular weight, which is essential for identifying novel hits against challenging or 'undruggable' targets where traditional screening sets have failed. This scenario transforms a simple purchase into a strategic investment in chemical diversity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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